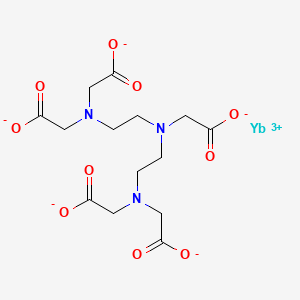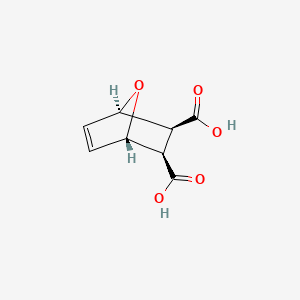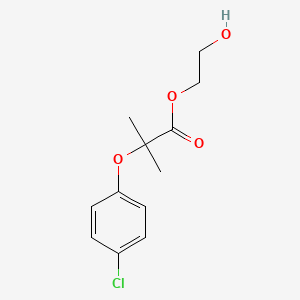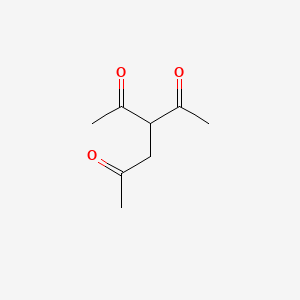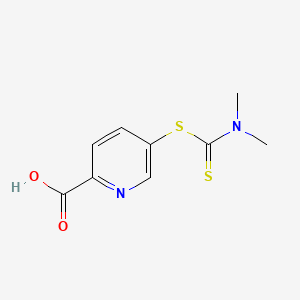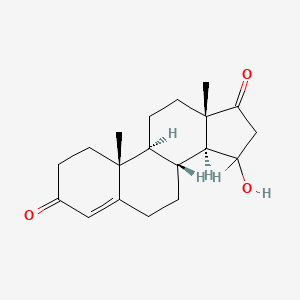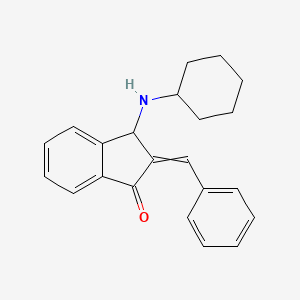
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one is an organic compound that belongs to the class of indenones This compound is characterized by the presence of a benzylidene group attached to the second carbon of the indenone ring and a cyclohexylamino group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one can be achieved through several synthetic routes. One common method involves the condensation of benzaldehyde with 3-(cyclohexylamino)-1H-inden-1-one under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Benzaldehyde is reacted with 3-(cyclohexylamino)-1H-inden-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene or cyclohexylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one: Unique due to the presence of both benzylidene and cyclohexylamino groups.
(2Z)-2-benzylidene-3-(phenylamino)-3H-inden-1-one: Similar structure but with a phenylamino group instead of a cyclohexylamino group.
(2Z)-2-benzylidene-3-(methylamino)-3H-inden-1-one: Similar structure but with a methylamino group instead of a cyclohexylamino group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The cyclohexylamino group provides steric hindrance and hydrophobic interactions, while the benzylidene group contributes to conjugation and electronic effects.
Properties
Molecular Formula |
C22H23NO |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one |
InChI |
InChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2 |
InChI Key |
XJDKPLZUXCIMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4 |
Pictograms |
Environmental Hazard |
Synonyms |
(2E)-2-Benzylidene-3-(cyclohexylamino)-1-indanone (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one 2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one BCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


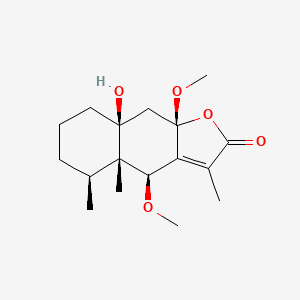
![3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B1201880.png)


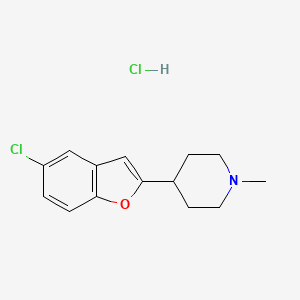

![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
